N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” is a complex organic compound that features a variety of functional groups, including an indole moiety, a thia-diazatricyclo structure, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” likely involves multiple steps, including the formation of the indole ring, the introduction of the dimethoxyphenyl group, and the construction of the thia-diazatricyclo structure. Each step would require specific reagents and conditions, such as:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using reagents like dimethoxybenzene and a suitable electrophile.
Construction of the Thia-Diazatricyclo Structure: This complex structure may be synthesized through a series of cyclization reactions, possibly involving sulfur-containing reagents and diazotization reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the indole moiety suggests that it could interact with biological receptors, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its complex structure may allow it to interact with multiple molecular targets, potentially leading to the development of new therapeutic agents.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart specific properties to the materials or reactions it is involved in.
Mechanism of Action
The mechanism of action of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” would depend on its specific interactions with molecular targets. The indole moiety may allow it to bind to serotonin receptors, while the thia-diazatricyclo structure could interact with enzymes or other proteins. These interactions could modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl)acetamide
Uniqueness
The uniqueness of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” lies in its combination of functional groups and complex structure
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O4S2/c1-39-25-12-11-20(17-26(25)40-2)13-15-33-28(37)19-41-32-35-29-23-8-4-6-10-27(23)42-30(29)31(38)36(32)16-14-21-18-34-24-9-5-3-7-22(21)24/h3-12,17-18,34H,13-16,19H2,1-2H3,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPHIRDDXKRZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2CCC4=CNC5=CC=CC=C54)SC6=CC=CC=C63)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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